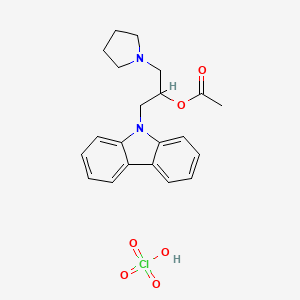

1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-yl acetate perchlorate

Beschreibung

Eigenschaften

IUPAC Name |

(1-carbazol-9-yl-3-pyrrolidin-1-ylpropan-2-yl) acetate;perchloric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClHO4/c1-16(24)25-17(14-22-12-6-7-13-22)15-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23;2-1(3,4)5/h2-5,8-11,17H,6-7,12-15H2,1H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURHYRDEGHWNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1CCCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-yl acetate perchlorate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a carbazole moiety linked to a pyrrolidine ring, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₃₁ClO₄N₂

- Molar Mass : 363.28 g/mol

- Density : Approximately 1.4 g/cm³

- Boiling Point : Estimated at 333.1 °C

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy production.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and synaptic transmission.

1. Neuroprotective Effects

Research indicates that derivatives of carbazole compounds exhibit neuroprotective properties. For instance, studies have shown that similar compounds can activate nicotinamide phosphoribosyltransferase (Nampt), which plays a role in the NAD+ salvage pathway, crucial for neuronal health and function.

2. Antioxidant Activity

Carbazole derivatives are known for their antioxidant properties, which help in mitigating oxidative stress in cells. This activity can be beneficial in preventing neurodegenerative diseases where oxidative damage is a contributing factor .

3. Antimicrobial Properties

Some studies suggest that carbazole derivatives possess antimicrobial activities against various pathogens. For example, compounds related to the carbazole structure have shown efficacy against both gram-positive and gram-negative bacteria .

Research Findings and Case Studies

Several case studies have explored the biological activities of similar compounds:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Carbazole Derivatives with Varied Substituents

3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole (C₁₅H₉Cl₂N, MW 286.15 g/mol) shares the carbazole backbone but substitutes positions 3 and 6 with chlorine atoms and attaches a propargyl group. Compared to the target compound, this derivative lacks the pyrrolidine and perchlorate components, resulting in lower molecular weight and distinct solubility profiles .

Pyrrolidine-Containing Heterocycles

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (C₁₂H₁₅N₂O₂, MW 219.26 g/mol) exemplifies a pyridine-pyrrolidine hybrid. However, the absence of a carbazole core and perchlorate group reduces aromatic stacking interactions and polar solubility, respectively. Such differences highlight the role of the carbazole system in modulating electronic properties .

Carbazole-Piperazine/Propanol Derivatives

1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol (C₂₅H₂₆ClN₃O, MW 419.95 g/mol) replaces the target’s pyrrolidine with a 4-(3-chlorophenyl)piperazine group. The piperazine ring, with two nitrogen atoms, increases hydrogen-bonding capacity and steric bulk compared to pyrrolidine. The chlorophenyl substituent adds lipophilicity, contrasting with the target’s polar perchlorate. This compound’s higher boiling point (436.6°C) and density (1.3 g/cm³) reflect its larger molecular weight and structural complexity .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Target Compound | C₂₀H₂₃ClN₂O₅* | ~406.5 | Carbazole, pyrrolidine, acetate, perchlorate | N/A | N/A |

| 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole | C₁₅H₉Cl₂N | 286.15 | 3,6-dichloro, propargyl | N/A | N/A |

| 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | C₁₂H₁₅N₂O₂ | 219.26 | Pyrrolidine, methoxy, aldehyde | N/A | N/A |

| 1-(9H-Carbazol-9-yl)-3-(4-(3-Cl-Ph)piperazin-1-yl)propan-2-ol | C₂₅H₂₆ClN₃O | 419.95 | Carbazole, 4-(3-Cl-Ph)piperazine, propanol | 436.6 | 1.3 |

*Estimated based on structural analysis.

Research Findings and Implications

- Substituent Effects : The perchlorate anion in the target compound likely improves aqueous solubility compared to neutral analogs like 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole. However, perchlorate’s oxidizing nature may reduce thermal stability .

- Biological Relevance : Carbazole-piperazine derivatives (e.g., C₂₅H₂₆ClN₃O) are studied for CNS activity due to piperazine’s affinity for neurotransmitter receptors. The target’s pyrrolidine group may alter such interactions .

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural identity of this compound?

- Methodology :

- HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Reference compounds with carbazole or pyrrolidine moieties (e.g., methyl indole-3-acetate, CAS 1912-33-0) require optimized mobile phases to resolve polar and non-polar impurities .

- NMR : Employ - and -NMR to confirm the carbazole-pyrrolidine linkage and acetate perchlorate functionalization. Compare chemical shifts with structurally related carbazole derivatives (e.g., 9H-carbazole-9-propanamine derivatives, CAS 51788-31-9) to validate assignments .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis is recommended, as demonstrated for carbazole derivatives like 4-[(9-ethyl-9H-carbazol-3-yl)methylideneamino]pyrazol-3(2H)-one .

Q. How can researchers design a scalable synthesis route for this compound?

- Methodology :

- Stepwise Alkylation : Start with carbazole alkylation using 3-(pyrrolidin-1-yl)propan-2-ol, followed by acetylation with acetic anhydride and perchloric acid. Monitor reaction intermediates via TLC (silica gel, ethyl acetate/hexane).

- Purification : Use flash chromatography (silica gel, gradient elution) to isolate intermediates. Reference similar protocols for carbazole derivatives, such as carvedilol bis-carbazole (CAS 918903-20-5), which require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model carbazole-pyrrolidine bond formation. ICReDD’s reaction path search methods (e.g., transition-state analysis) can predict energetically favorable pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on datasets of carbazole reactions (e.g., substituent effects on alkylation yields) to predict optimal conditions (solvent, catalyst, temperature) .

Q. What experimental strategies resolve contradictions in biological activity data for carbazole derivatives?

- Methodology :

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., caspase-3 inhibition protocols for pyrrolidine-containing compounds ) with cellular uptake studies (fluorescence microscopy using carbazole’s intrinsic fluorescence).

- Meta-Analysis : Compare results with structurally related inhibitors (e.g., 4-fluorophenylamino-pyrazolo[2,3-b]pyridines ) to identify structure-activity relationships (SARs) and isolate confounding variables (e.g., solubility, metabolic stability).

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) over 4–12 weeks. Monitor degradation via HPLC and LC-MS, referencing stability protocols for fluorenylmethoxycarbonyl (Fmoc) piperazine derivatives (e.g., CAS 180576-05-0) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life data from accelerated conditions to ambient storage .

Contradiction Analysis in Data

Q. How should researchers address discrepancies between computational predictions and experimental yields?

- Methodology :

- Error Source Identification :

- Stereochemical Control : Verify if DFT models account for stereochemistry (e.g., pyrrolidine’s conformational flexibility).

- Impurity Interference : Use LC-MS to detect trace byproducts (e.g., acetyl migration in the acetate group) that reduce yields .

- Iterative Feedback : Integrate experimental data (e.g., failed reaction conditions) into computational workflows to refine predictive algorithms, as outlined in ICReDD’s feedback-loop framework .

Methodological Resources

- Experimental Design : Apply fractional factorial designs (e.g., Taguchi methods) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) with minimal experiments .

- Separation Technologies : Use membrane-based purification (e.g., nanofiltration) for scalable isolation, referencing advancements in non-automotive combustion engineering for solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.